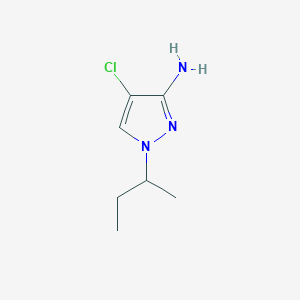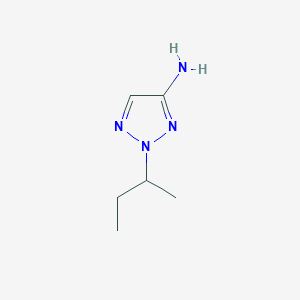
2-ethoxy-5-(1H-imidazol-1-yl)pyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxy-5-(1H-imidazol-1-yl)pyridin-3-amine is a heterocyclic compound that contains both imidazole and pyridine rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Métodos De Preparación
The synthesis of 2-ethoxy-5-(1H-imidazol-1-yl)pyridin-3-amine typically involves the formation of the imidazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 2-ethoxypyridine-3-amine with an imidazole derivative under specific conditions. Industrial production methods may involve optimized reaction conditions to maximize yield and purity, such as the use of catalysts and controlled temperatures.
Análisis De Reacciones Químicas
2-ethoxy-5-(1H-imidazol-1-yl)pyridin-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles. Common reagents and conditions for these reactions include solvents like ethanol or dimethyl sulfoxide and temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
2-ethoxy-5-(1H-imidazol-1-yl)pyridin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential as a therapeutic agent in various diseases.
Industry: The compound can be used in the development of new materials and as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 2-ethoxy-5-(1H-imidazol-1-yl)pyridin-3-amine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, which may play a role in its biological activity. The compound may also interact with enzymes and receptors, affecting various biochemical pathways.
Comparación Con Compuestos Similares
Similar compounds to 2-ethoxy-5-(1H-imidazol-1-yl)pyridin-3-amine include other imidazole and pyridine derivatives. For example:
2-(1H-imidazol-2-yl)pyridine: This compound has similar structural features but lacks the ethoxy group.
2-(5-nitro-1H-imidazol-1-yl)ethanol: This compound contains a nitro group instead of an ethoxy group and has different biological activities. The uniqueness of this compound lies in its specific combination of functional groups, which can result in distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C10H12N4O |
|---|---|
Peso molecular |
204.23 g/mol |
Nombre IUPAC |
2-ethoxy-5-imidazol-1-ylpyridin-3-amine |
InChI |
InChI=1S/C10H12N4O/c1-2-15-10-9(11)5-8(6-13-10)14-4-3-12-7-14/h3-7H,2,11H2,1H3 |
Clave InChI |
WKUVMLXQMBDSSA-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=C(C=C(C=N1)N2C=CN=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![tert-Butyl N-[3-(aminomethyl)cyclobutyl]-N-methylcarbamate](/img/structure/B13164761.png)
amine](/img/structure/B13164767.png)





![1-[4-Methoxy-2-(trifluoromethyl)phenyl]butan-1-ol](/img/structure/B13164810.png)



![6,6-Dimethyl-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13164833.png)
![2-Fluoro-4-(trifluoromethyl)-5H,6H,7H-cyclopenta[b]pyridine](/img/structure/B13164838.png)
![1-[3-(Aminomethyl)azepan-1-yl]-2-methylpropan-1-one](/img/structure/B13164839.png)
